molecular formula C16H11BrN2O2S B14057452 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid

4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid

Cat. No.: B14057452
M. Wt: 375.2 g/mol
InChI Key: BQIQIDNGQSNUJD-UHFFFAOYSA-N
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Description

4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or function. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

The uniqueness of 4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H11BrN2O2S

Molecular Weight

375.2 g/mol

IUPAC Name

4-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]benzoic acid

InChI

InChI=1S/C16H11BrN2O2S/c17-12-3-1-2-11(8-12)14-9-22-16(19-14)18-13-6-4-10(5-7-13)15(20)21/h1-9H,(H,18,19)(H,20,21)

InChI Key

BQIQIDNGQSNUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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